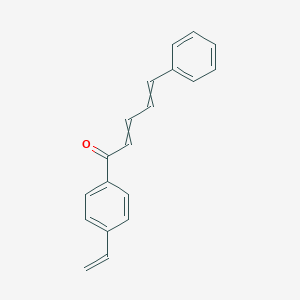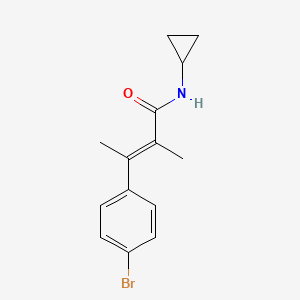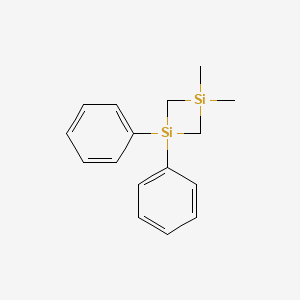
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane is an organosilicon compound characterized by the presence of silicon atoms in its structure
Métodos De Preparación
The synthesis of 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane typically involves the reaction of silanes with appropriate reagents. One common method includes the reaction of dimethylchlorosilane with diphenylchlorosilane in the presence of a catalyst such as magnesium in tetrahydrofuran. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.
Análisis De Reacciones Químicas
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the cleavage of silicon-phenyl bonds.
Common reagents and conditions used in these reactions include halogens (chlorine, bromine), hydrogen halides (HCl, HBr), and bases (sodium hydroxide, potassium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used, but often include silanol, siloxane, and substituted silane derivatives .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive agents.
Medicine: Research is ongoing into the use of organosilicon compounds in medical imaging and as therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in catalysis and materials science, where the compound’s ability to form stable bonds is exploited .
Comparación Con Compuestos Similares
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has similar structural features but differs in its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and uses in catalysis and materials science.
The uniqueness of this compound lies in its specific reactivity and the stability of its silicon-containing bonds, making it valuable in various advanced applications.
Propiedades
Número CAS |
57671-38-2 |
|---|---|
Fórmula molecular |
C16H20Si2 |
Peso molecular |
268.50 g/mol |
Nombre IUPAC |
1,1-dimethyl-3,3-diphenyl-1,3-disiletane |
InChI |
InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
DFVDOTBXTVFTGC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



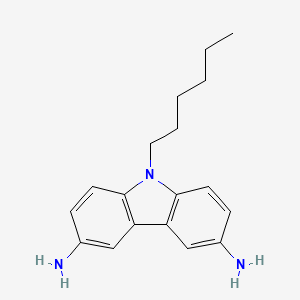
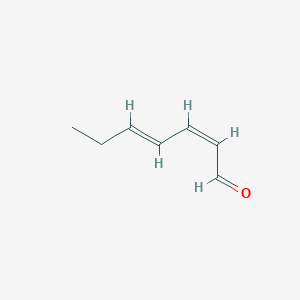

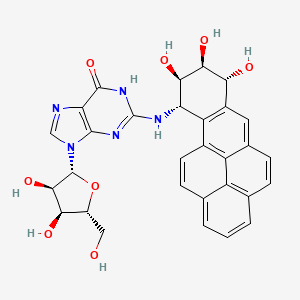


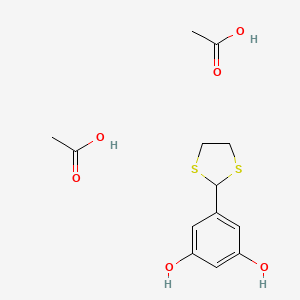
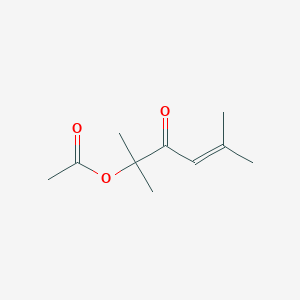

![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
